Alantolactone

Vue d'ensemble

Description

L’alantolactone est une lactone sesquiterpénique, principalement présente dans les racines des plantes de la famille des Astéracées, telles qu’Inula helenium et Inula racemosa . Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, antibactérienne, antifongique, hépato protectrice, antinéoplasique, antihypertensive, anthelminthique et antioxydante .

Applications De Recherche Scientifique

Mécanisme D'action

L’alantolactone exerce ses effets par le biais de multiples cibles et voies moléculaires :

Analyse Biochimique

Biochemical Properties

Alantolactone has been found to interact with several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been revealed that this compound can exhibit anti-inflammatory and anti-tumor activities through modulating the abnormal signaling pathways in cancer cells .

Cellular Effects

This compound has shown cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It disrupts the Cripto-1/ActRII complexes, resulting in an induction of activin/SMAD3 signaling . This compound inhibits proliferation in cancer cells with no effect on normal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit LPS-induced NO, IL-6, and TNF-α release in RAW264.7 macrophage cells with 76.0%, 81.5%, and 71.2% at 10µM concentration, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to have therapeutic potential in cancer treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to have anti-inflammatory properties on various cell types by activating intracellular processes such as inhibiting chemokine production and STAT1 phosphorylation .

Transport and Distribution

It has been found to have therapeutic potential in cancer treatment .

Subcellular Localization

It has been found to have therapeutic potential in cancer treatment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’alantolactone implique plusieurs étapes. Une méthode courante consiste à faire réagir un composé précurseur avec des solutions méthanoliques de thiols respectifs en présence de triéthylamine, en maintenant la température entre 0 et 5 °C . Cette méthode assure la formation de dérivés d’this compound possédant des propriétés thérapeutiques potentielles.

Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’extraction des racines d’Inula helenium et d’Inula racemosa. Le processus d’extraction comprend le séchage des racines, suivi d’une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait brut est ensuite purifié à l’aide de techniques chromatographiques pour isoler l’this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’alantolactone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, elle peut participer à la réaction de Heck avec les halogéno arènes pour former des dérivés arylés .

Réactifs et conditions courants :

Oxydation : L’this compound peut être oxydée à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide de borohydrure de sodium ou d’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution font souvent intervenir des nucléophiles tels que les thiols ou les amines.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’this compound, tels que les analogues de thiol et les composés arylés, qui présentent des activités pharmacologiques améliorées .

4. Applications de la recherche scientifique

Comparaison Avec Des Composés Similaires

L’alantolactone est souvent comparée à d’autres lactones sesquiterpéniques, telles que l’isothis compound et l’allothis compound . Bien que tous ces composés partagent des caractéristiques structurales similaires, l’this compound est unique en raison de ses puissantes activités anti-inflammatoire et antitumorale . Par exemple, l’isothis compound est plus fongitoxique que l’this compound .

Composés similaires :

- Isothis compound

- Allothis compound

- Parthénolide

- Costunolide

Propriétés

IUPAC Name |

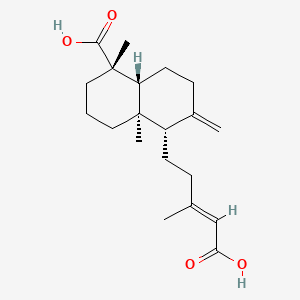

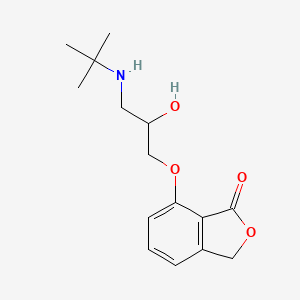

5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYOCNNSUAQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871754 | |

| Record name | 5,8a-Dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1407-14-3, 80367-94-8, 546-43-0 | |

| Record name | Helenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN K2631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 - 80 °C | |

| Record name | Alantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)